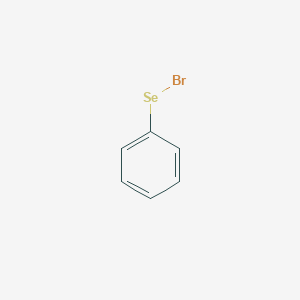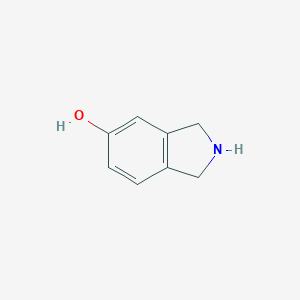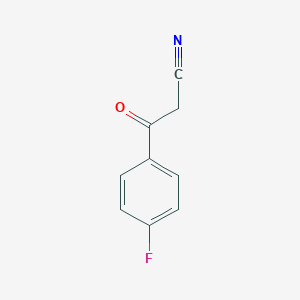
2,2,4-Trimethyl-1,3-pentanediol dipelargonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethyl-1,3-pentanediol dipelargonate (TMPD) is a chemical compound that is widely used in various industries, including cosmetics, food, and pharmaceuticals. It is a colorless and odorless liquid that is soluble in water and has a low toxicity level. TMPD is synthesized through a multistep process that involves the reaction of pentaerythritol with isobutyraldehyde and n-butyraldehyde.
Mecanismo De Acción
The mechanism of action of 2,2,4-Trimethyl-1,3-pentanediol dipelargonate is not fully understood, but it is believed to act as a surfactant, emulsifier, and dispersant by reducing the surface tension of liquids and facilitating the dispersion of particles in a liquid medium. 2,2,4-Trimethyl-1,3-pentanediol dipelargonate is also believed to act as a plasticizer by increasing the flexibility and durability of polymers.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,2,4-Trimethyl-1,3-pentanediol dipelargonate are not well studied, but it is believed to have low toxicity and to be safe for use in various industries. However, further research is needed to fully understand the potential health effects of 2,2,4-Trimethyl-1,3-pentanediol dipelargonate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,2,4-Trimethyl-1,3-pentanediol dipelargonate in lab experiments include its low toxicity, high solubility, and ability to act as a surfactant, emulsifier, and dispersant. However, the limitations of using 2,2,4-Trimethyl-1,3-pentanediol dipelargonate include its high cost, complex synthesis process, and limited availability.
Direcciones Futuras
For 2,2,4-Trimethyl-1,3-pentanediol dipelargonate research include studying its potential use as a drug delivery agent, investigating its potential health effects, and developing new synthesis methods that are more cost-effective and environmentally friendly. In addition, 2,2,4-Trimethyl-1,3-pentanediol dipelargonate may have potential applications in the production of biodegradable polymers, as well as in the development of new coatings, adhesives, and inks.
Métodos De Síntesis
2,2,4-Trimethyl-1,3-pentanediol dipelargonate is synthesized through a multistep process that involves the reaction of pentaerythritol with isobutyraldehyde and n-butyraldehyde. The first step involves the reaction of pentaerythritol with isobutyraldehyde to form 2,2,4-trimethyl-1,3-pentanediol mono-isobutyrate. The second step involves the reaction of the mono-isobutyrate with n-butyraldehyde to form 2,2,4-Trimethyl-1,3-pentanediol dipelargonate. The synthesis of 2,2,4-Trimethyl-1,3-pentanediol dipelargonate is a complex process that requires careful control of the reaction conditions and the use of specialized equipment.
Aplicaciones Científicas De Investigación
2,2,4-Trimethyl-1,3-pentanediol dipelargonate has numerous scientific research applications, including its use as a surfactant, emulsifier, and dispersant in various industries. It is also used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. In addition, 2,2,4-Trimethyl-1,3-pentanediol dipelargonate is used as a lubricant in the production of metalworking fluids, and as a solvent in the production of coatings, adhesives, and inks.
Propiedades
Número CAS |
15721-83-2 |
|---|---|
Nombre del producto |
2,2,4-Trimethyl-1,3-pentanediol dipelargonate |
Fórmula molecular |
C26H50O4 |
Peso molecular |
426.7 g/mol |
Nombre IUPAC |
(2,2,4-trimethyl-3-nonanoyloxypentyl) nonanoate |
InChI |
InChI=1S/C26H50O4/c1-7-9-11-13-15-17-19-23(27)29-21-26(5,6)25(22(3)4)30-24(28)20-18-16-14-12-10-8-2/h22,25H,7-21H2,1-6H3 |
Clave InChI |
CYIXYIDXFMPPSQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OCC(C)(C)C(C(C)C)OC(=O)CCCCCCCC |
SMILES canónico |
CCCCCCCCC(=O)OCC(C)(C)C(C(C)C)OC(=O)CCCCCCCC |
Otros números CAS |
15721-83-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





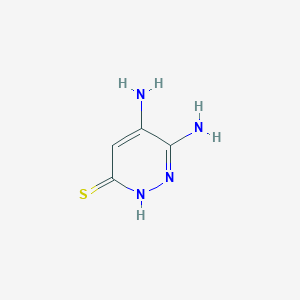

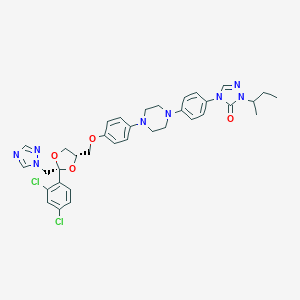

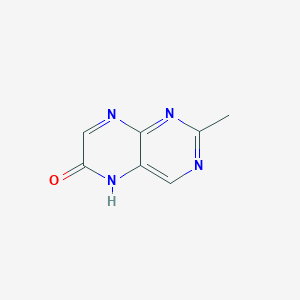
![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)


